Lipophilicity Advantage: Ethyl Ester vs. Carboxylic Acid Analog for Organic Phase Reactions
The target compound as the ethyl ester demonstrates substantially higher calculated lipophilicity (LogP ~3.32) compared to its direct carboxylic acid analog 4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid (LogP 2.70) [1]. This difference of approximately 0.62 LogP units translates to roughly a 4-fold higher partition coefficient favoring organic solvents, enhancing compatibility with anhydrous reaction conditions and facilitating extraction during aqueous workup procedures [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP ~3.32 |
| Comparator Or Baseline | 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid: LogP 2.69590 |
| Quantified Difference | Δ LogP ≈ +0.62 units |
| Conditions | Calculated LogP values derived from computational prediction models based on molecular structure |
Why This Matters
The higher LogP enables preferential partitioning into organic solvents during liquid-liquid extraction and enhances solubility in non-polar reaction media, directly impacting synthetic workflow efficiency and product isolation yields for procurement teams evaluating building block suitability.
- [1] ChemSrc. 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid (CAS 91193-36-1). LogP 2.69590. Chemenu. Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate (CAS 951889-73-9). Calculated LogP ~3.32. Accessed 2026. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews. 1971;71(6):525-616. View Source
